molecular formula C13H9BrF3N3O2 B12440928 N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12440928
M. Wt: 376.13 g/mol
InChI Key: VGZVHPFQDWSXFI-UHFFFAOYSA-N
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Description

N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a bromophenyl group and a trifluoromethyl group, making it a valuable candidate for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of Substituents: The bromophenyl and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while trifluoromethylation can be carried out using trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.

    Attachment of Glycine: The final step involves the coupling of the substituted pyrimidine with glycine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can be compared with other similar compounds such as:

  • N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
  • N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
  • N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical reactivity, biological activity, and potential applications. The presence of different functional groups can alter the compound’s binding affinity, selectivity, and overall pharmacokinetic properties.

Properties

Molecular Formula

C13H9BrF3N3O2

Molecular Weight

376.13 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C13H9BrF3N3O2/c14-8-3-1-7(2-4-8)9-5-10(13(15,16)17)20-12(19-9)18-6-11(21)22/h1-5H,6H2,(H,21,22)(H,18,19,20)

InChI Key

VGZVHPFQDWSXFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F)Br

Origin of Product

United States

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